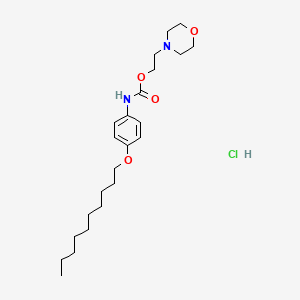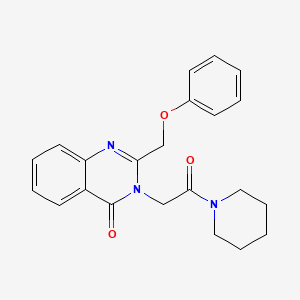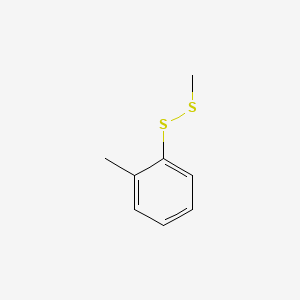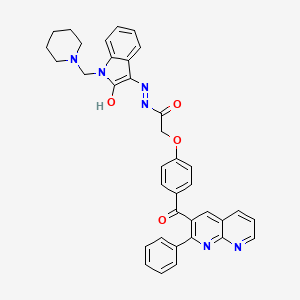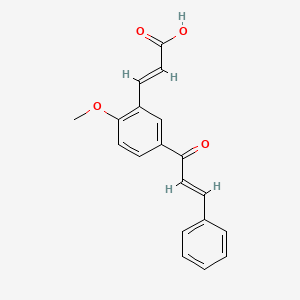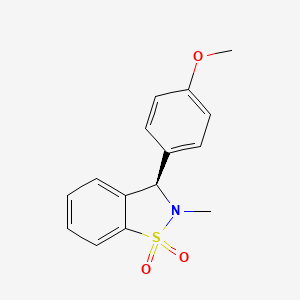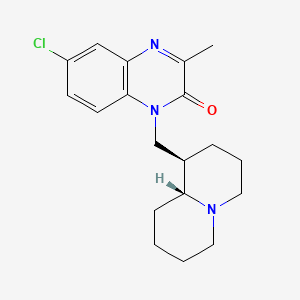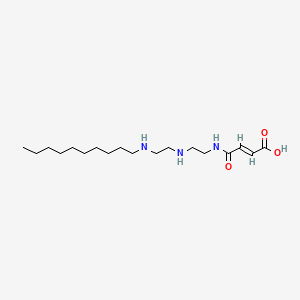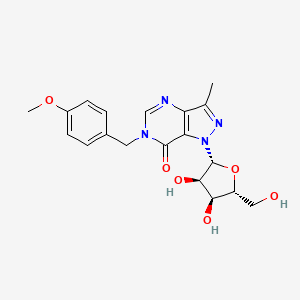
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring. This compound is notable for its unique structure, which includes an aminopropyl group and a methoxy group. Phenolic compounds are known for their diverse biological activities and are widely studied in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an appropriate nucleophile under specific conditions. For instance, the reaction of an aryl halide with potassium hydroxide (KOH) in a biphasic solvent system like 1,4-dioxane/water can yield phenolic compounds . Another method involves the hydroxylation of aryl halides using a nickel catalyst and water as the hydroxyl source .
Industrial Production Methods
Industrial production of phenolic compounds often employs catalytic processes. For example, the palladium-catalyzed synthesis of phenols from aryl halides using monophosphine-based catalysts is a widely used method . Additionally, the cumene process, which involves the oxidation of cumene to cumene hydroperoxide followed by acid-catalyzed cleavage, is a significant industrial method for producing phenol .
化学反应分析
Types of Reactions
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to quinones or other oxidation products.
Reduction: Reduction reactions can convert phenolic compounds to their corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, are common for phenolic compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are typical
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Products like 2-nitrophenol, 4-nitrophenol, and 2,4,6-tribromophenol
科学研究应用
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of phenol, 4-((2S)-2-aminopropyl)-2-methoxy- involves its interaction with various molecular targets and pathways. Phenolic compounds are known to exert their effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting enzyme activity.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
相似化合物的比较
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- can be compared with other phenolic compounds such as:
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
Catechol: A dihydroxybenzene with two hydroxyl groups in ortho positions.
Resorcinol: A dihydroxybenzene with hydroxyl groups in meta positions
Uniqueness
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenolic compounds .
属性
CAS 编号 |
150200-03-6 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC 名称 |
4-[(2S)-2-aminopropyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3/t7-/m0/s1 |
InChI 键 |
GPBOYXOSSQEJBH-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](CC1=CC(=C(C=C1)O)OC)N |
规范 SMILES |
CC(CC1=CC(=C(C=C1)O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



